4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
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Description
4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Novel compounds derived from visnaginone and khellinone, including derivatives similar to the mentioned compound, have been synthesized. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their potential use in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlighted the potential of these compounds against various microorganisms. This research underscores the importance of chemical derivatives in antimicrobial drug development (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Chemical Synthesis and Properties
An efficient synthesis route for a potent PPARpan agonist was developed, showcasing the importance of specific chemical structures in medicinal chemistry and drug design (Jiasheng Guo et al., 2006).
Research on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed insights into their hydrogen-bonded assemblies and the influence of molecular structures on their physical properties (Chayanna Harish Chinthal et al., 2021).
Antimicrobial and Anticancer Activities
Piperazine-based benzothiazolyl-4-thiazolidinones demonstrated highly potent antibacterial effects, highlighting the role of piperazine derivatives in developing new antibacterial agents (Rahul V. Patel, S. W. Park, 2014).
New pyridine derivatives were synthesized and exhibited modest activity against bacteria and fungi, suggesting their potential in antimicrobial drug development (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-12-4-2-3-11-9-13(24-15(11)12)16(22)19-6-7-20(14(21)10-19)17-18-5-8-25-17/h2-5,8-9H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQWJPZQBHKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.